2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid
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Overview
Description
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxamido and propanoic acid groups. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve the use of novel intermediates and optimized reaction conditions to achieve high yield and purity. For example, processes similar to those used in the preparation of bilastine, which involve the use of novel intermediates, can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl₂) for the conversion of carboxylic acids into acid chlorides, and strong acids like HCl or H₂SO₄ to enhance the reactivity of the carboxylic acid group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the conversion of carboxylic acids into esters using Fischer esterification can yield various ester derivatives .
Scientific Research Applications
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown antimicrobial activities against bacteria and fungi.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like xanthine oxidase, which is involved in the production of uric acid . The exact molecular targets and pathways for this compound would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with antimicrobial activities.
Imidazoles: These heterocycles are used in a variety of applications, including pharmaceuticals and agrochemicals.
Uniqueness
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O5 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-[(5-methyl-2-propanoyl-1,3-oxazole-4-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C11H14N2O5/c1-4-7(14)10-13-8(6(3)18-10)9(15)12-5(2)11(16)17/h5H,4H2,1-3H3,(H,12,15)(H,16,17) |
InChI Key |
BZMFIBHEKDVFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=C(O1)C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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